Allopurinol

Description

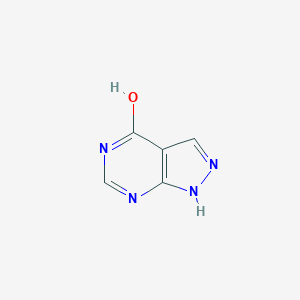

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allopurinol as a Competitive Inhibitor of Xanthine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the final two steps that lead to the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1][2] Allopurinol has been a cornerstone therapy for managing hyperuricemia for decades.[2] This technical guide provides an in-depth analysis of this compound's mechanism as a competitive inhibitor of xanthine oxidase. It details the enzyme kinetics, metabolic pathways, and standard experimental protocols for studying this interaction. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this classic enzyme-inhibitor relationship.

Mechanism of Action: Competitive Inhibition and Metabolic Activation

This compound exerts its therapeutic effect by directly targeting xanthine oxidase. The mechanism is multifaceted, involving both the parent drug and its primary metabolite.

2.1 this compound: A Pro-drug and Competitive Inhibitor this compound is a structural analog of the natural purine base hypoxanthine.[3][4][5] This structural similarity allows it to bind to the active site of xanthine oxidase, acting as a competitive inhibitor.[1][6][7] At lower concentrations, this compound also serves as a substrate for the enzyme.[2]

2.2 Oxypurinol: The Active Metabolite Upon administration, this compound is rapidly metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine).[8][9][10] This conversion is catalyzed by both xanthine oxidase and aldehyde oxidase.[9][11] Oxypurinol is a structural analog of xanthine and is also a potent inhibitor of xanthine oxidase.[1][8][9] Due to its much longer elimination half-life (approximately 18-30 hours) compared to this compound (1-2 hours), oxypurinol is responsible for the majority of the drug's sustained therapeutic effect.[4][5][10]

2.3 Interaction with the Molybdenum Active Site The active site of xanthine oxidase contains a molybdenum cofactor, which is essential for its catalytic activity.[12][13][14] The process of inhibition involves the binding of this compound or oxypurinol to this active site, which in turn leads to the reduction of the molybdenum center from Mo(VI) to Mo(IV).[15][16] This interaction effectively blocks the binding of the natural substrates, hypoxanthine and xanthine, thereby halting the production of uric acid.[1][17]

Enzyme Kinetics and Quantitative Data

The inhibitory effect of this compound and its metabolite oxypurinol on xanthine oxidase has been quantified through various kinetic studies. The primary mechanism is competitive inhibition, which is characterized by an increase in the Michaelis constant (Km) of the substrate, with no significant change in the maximum reaction velocity (Vmax).[1][6][7]

Table 1: Quantitative Inhibition Data for this compound and Oxypurinol

| Inhibitor | Enzyme Form | Substrate | Inhibition Type | K_i Value (μM) | IC_50 Value |

| This compound | Xanthine Oxidase | Xanthine | Competitive | Not widely reported | 8.57 ± 0.30 µg/mL[18]; 14.67 µM[19] |

| Oxypurinol | Xanthine Oxidase (XO) | Xanthine | Competitive | 6.35 ± 0.96[20] | Not specified |

| Oxypurinol | Xanthine Dehydrogenase (XDH) | Xanthine | Competitive | 4.60 ± 0.87[20] | Not specified |

| Oxypurinol | Xanthine Dehydrogenase (XDH) | Hypoxanthine | Competitive | 3.15 ± 0.22[20] | Not specified |

Note: IC_50 values can vary based on experimental conditions. K_i (inhibition constant) is a more absolute measure of inhibitor potency.

Signaling Pathways and Logical Relationships

Visual diagrams are essential for understanding the complex biochemical processes involved. The following diagrams, generated using Graphviz, illustrate the purine metabolism pathway, the mechanism of competitive inhibition, and a typical experimental workflow.

Diagram 1: Purine Metabolism and this compound Inhibition

Diagram 2: Mechanism of Competitive Inhibition

Diagram 3: Workflow for Xanthine Oxidase Inhibition Assay

Experimental Protocols

To study the inhibition of xanthine oxidase by this compound, standardized in vitro assays are employed. These protocols allow for the determination of inhibitory activity (IC_50) and the mode of inhibition.

5.1 Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol is adapted from established methodologies.[19][21][22]

-

Objective: To determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the rate of uric acid formation.

-

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (Substrate)

-

This compound (Positive Control Inhibitor)

-

Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Hydrochloric Acid (HCl, e.g., 1N) to stop the reaction (optional)

-

Spectrophotometer capable of reading at 290-295 nm

-

96-well UV-transparent plates or cuvettes

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer. Keep on ice.

-

Prepare a stock solution of xanthine (e.g., 150 µM) in the same buffer. Note: Xanthine may require a small amount of NaOH to dissolve before dilution in buffer.[22]

-

Prepare serial dilutions of this compound and any test compounds in the buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the following to each well:

-

50 µL of the test compound solution (or this compound for positive control, or buffer for negative control).

-

35 µL of phosphate buffer.

-

30 µL of the xanthine oxidase enzyme solution.

-

-

-

Pre-incubation:

-

Reaction Initiation:

-

Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 295 nm using a spectrophotometer.[22] The rate of increase in absorbance corresponds to the rate of uric acid formation.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

-

Plot % Inhibition versus inhibitor concentration to determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).

-

-

5.2 Protocol: Determining Inhibition Type using Lineweaver-Burk Plot

-

Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

-

Procedure:

-

Follow the assay protocol described in 5.1.

-

Perform the assay using several different concentrations of the substrate, xanthine (e.g., 10, 20, 40, 80, 120 µM).[18]

-

For each substrate concentration, measure the reaction rate in the absence of the inhibitor (control) and in the presence of one or two fixed concentrations of this compound.

-

Calculate the reciprocal of the reaction velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).

-

Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[23][24]

-

Interpretation:

-

Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts (Km increases).[7][24]

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but have different y-intercepts (Vmax decreases).[24][25]

-

Uncompetitive Inhibition: The lines will be parallel.[24][25]

-

-

Conclusion

This compound's efficacy in treating hyperuricemia is a direct result of its function as a competitive inhibitor of xanthine oxidase. As a structural analog of hypoxanthine, it is metabolized to oxypurinol, which then acts as the primary, long-acting inhibitor by blocking the enzyme's active site.[1][9][10] This competitive mechanism, characterized by an increased substrate Km without altering Vmax, has been consistently demonstrated through kinetic studies.[6][7] The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm this mechanism. A thorough understanding of this classic drug-enzyme interaction remains fundamental for professionals in pharmacology and drug development, serving as a model for the rational design of new enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Alopurinol – Wikipedie [cs.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. revistabionatura.com [revistabionatura.com]

- 22. herbmedpharmacol.com [herbmedpharmacol.com]

- 23. researchgate.net [researchgate.net]

- 24. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 25. jackwestin.com [jackwestin.com]

Oxypurinol: An In-depth Technical Guide on the Active Metabolite of Allopurinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol has been a cornerstone in the management of hyperuricemia and gout for decades.[1][2][3] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol.[4][5] This technical guide provides a comprehensive overview of oxypurinol, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a structural analog of the purine base hypoxanthine, is a widely prescribed urate-lowering therapy.[1][6] Following oral administration, this compound is rapidly and extensively metabolized in the liver to oxypurinol (also known as alloxanthine).[6][7][8] This conversion is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase.[9] Oxypurinol is itself a potent inhibitor of xanthine oxidase and, due to its significantly longer half-life compared to its parent drug, is responsible for the majority of this compound's therapeutic effect.[4][7][8][10] Understanding the distinct properties of oxypurinol is therefore critical for optimizing treatment strategies, managing adverse effects, and developing new therapeutic agents.

Mechanism of Action

Inhibition of Xanthine Oxidase

The primary mechanism of action for both this compound and oxypurinol is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7][8] This metalloenzyme catalyzes the final two steps of uric acid synthesis: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][11]

This compound acts as a substrate and a competitive inhibitor of xanthine oxidase.[2] The enzyme hydroxylates this compound to form oxypurinol. This process results in the reduction of the molybdenum center of the enzyme from Mo(VI) to Mo(IV).[1] Oxypurinol binds tightly to the reduced form of the enzyme, acting as a noncompetitive inhibitor and preventing the subsequent oxidation of natural purine substrates.[1][2] This inhibition leads to a decrease in the production of uric acid and an increase in the plasma and urine concentrations of the more soluble purine precursors, hypoxanthine and xanthine.[6]

While both compounds inhibit xanthine oxidase, their inhibitory profiles differ. This compound's inhibition is attenuated by elevated concentrations of xanthine and hypoxanthine, whereas oxypurinol's potency is relatively unaffected by substrate concentration.[12] However, some in vivo studies have suggested that directly administered oxypurinol has a weaker urate-lowering effect than an equivalent dose of this compound, indicating a more complex interaction than simple enzyme inhibition.[1][13]

Feedback Inhibition of de Novo Purine Synthesis

In addition to xanthine oxidase inhibition, this compound and oxypurinol can influence de novo purine synthesis. By increasing the levels of hypoxanthine and xanthine, these compounds can lead to an increased reutilization of these purine bases for nucleotide and nucleic acid synthesis via the salvage pathway, involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).[6] The resulting increase in nucleotide concentrations can cause feedback inhibition of amidophosphoribosyltransferase, a rate-limiting enzyme in de novo purine biosynthesis.[6] However, studies have shown that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine and is therefore less likely to significantly affect this feedback inhibition pathway.[1][13]

Signaling and Metabolic Pathways

The metabolic conversion of this compound and its subsequent impact on purine metabolism are central to its therapeutic effect. The following diagram illustrates this pathway.

Caption: Metabolic pathway of this compound and its inhibitory effect on uric acid synthesis.

Pharmacokinetics: this compound vs. Oxypurinol

The significant differences in the pharmacokinetic profiles of this compound and its active metabolite, oxypurinol, are crucial for understanding the drug's sustained therapeutic effect. This compound has a short half-life, while oxypurinol is eliminated much more slowly, primarily through renal excretion.[3][4][7]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Oxypurinol | Reference(s) |

| Oral Bioavailability | ~79 ± 20% | N/A (Metabolite) | [4][5] |

| Peak Plasma Time | ~1.5 hours | ~4.5 hours | [6] |

| Elimination Half-life (t½) | ~1.2 ± 0.3 hours | ~15-23.3 ± 6.0 hours | [4][5][7] |

| Apparent Volume of Distribution (Vd/F) | ~1.31 ± 0.41 L/kg | ~0.59 ± 0.16 L/kg | [4][5] |

| Apparent Oral Clearance (CL/F) | ~15.8 ± 5.2 mL/min/kg | ~0.31 ± 0.07 mL/min/kg | [4][5] |

| Primary Route of Elimination | Metabolism | Renal Excretion | [4][7][14] |

| Plasma Protein Binding | Negligible | Negligible | [6] |

Values are presented as mean ± SD for subjects with normal renal function.

Therapeutic Drug Monitoring (TDM)

Monitoring plasma oxypurinol concentrations can be a valuable tool to optimize this compound therapy, particularly in patients who do not achieve the target serum urate levels or have impaired renal function.[4][15][16] TDM can help assess patient adherence, investigate suboptimal response, and potentially mitigate the risk of adverse reactions.[15][17]

Table 2: Therapeutic Targets and Monitoring for Oxypurinol

| Parameter | Value/Range | Rationale | Reference(s) |

| Suggested Therapeutic Range | 5 - 22.8 mg/L (approx. 33 - 150 µmol/L) | To achieve target serum urate < 6 mg/dL (0.36 mmol/L). | [10][18] |

| Optimal Sampling Time | 6-9 hours post-dose | To correlate with established therapeutic ranges. | [15][18] |

| Time to Reach Steady State | 5-6 days | After initiating or changing this compound dose. | [18] |

The following diagram outlines the logical workflow for implementing therapeutic drug monitoring for this compound therapy.

Caption: Logical workflow for therapeutic drug monitoring of oxypurinol.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at 293-295 nm.

Materials:

-

Xanthine Oxidase (e.g., from bovine milk), diluted to a working concentration (e.g., 0.01-0.1 units/mL).

-

Phosphate Buffer (e.g., 70-100 mM, pH 7.5).

-

Xanthine (Substrate) solution (e.g., 150 µM in buffer).

-

Test Inhibitor (e.g., Oxypurinol) at various concentrations.

-

Positive Control (e.g., this compound).

-

UV/Vis Spectrophotometer.

-

Cuvettes.

Procedure:

-

Assay Mixture Preparation: In a cuvette, combine the phosphate buffer, the test inhibitor solution (or buffer for the uninhibited control), and the xanthine oxidase enzyme solution.[19][20] A typical reaction volume is 1-3 mL.

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19]

-

Reaction Initiation: Start the reaction by adding the xanthine substrate solution to the cuvette and mix gently.[19][21]

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 293 nm or 295 nm for a period of 3-5 minutes.[21] Record the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

-

Blank Measurement: Prepare a blank reaction containing all components except the enzyme to correct for any background absorbance.

-

Calculation: Calculate the percentage of xanthine oxidase inhibition using the following formula: % Inhibition = [1 - (B / A)] x 100 Where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.[19]

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Caption: Experimental workflow for an in vitro xanthine oxidase inhibition assay.

Adverse Effects and Clinical Considerations

While generally well-tolerated, this compound therapy can lead to adverse effects, the most severe being this compound Hypersensitivity Syndrome (AHS), a rare but potentially fatal condition.[7] Evidence suggests that AHS is a T-cell-mediated immune reaction primarily to oxypurinol, not this compound itself.[7][9] The risk is strongly associated with the HLA-B*58:01 allele, particularly in certain Asian populations, and may be increased by high initial doses of this compound and the presence of renal impairment, which leads to higher plasma concentrations of oxypurinol.[7][18][22]

Conclusion

Oxypurinol is the principal active metabolite of this compound and the primary agent responsible for its urate-lowering effects. Its long half-life and potent, noncompetitive inhibition of xanthine oxidase make it a highly effective therapeutic molecule. A thorough understanding of its distinct pharmacokinetics, mechanism of action, and the methodologies used for its evaluation is essential for drug development professionals and researchers. The continued study of oxypurinol, including therapeutic drug monitoring and pharmacogenomic associations, will further refine its clinical use and help minimize the risk of severe adverse reactions, ensuring safer and more effective management of hyperuricemia.

References

- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

- 10. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of this compound in elderly and young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An audit of a therapeutic drug monitoring service for this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Improving the use of this compound in chronic gout: monitoring oxypurinol levels to guide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sydpath.com.au [sydpath.com.au]

- 19. revistabionatura.com [revistabionatura.com]

- 20. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. herbmedpharmacol.com [herbmedpharmacol.com]

- 22. This compound hypersensitivity: investigating the cause and minimizing the risk | Semantic Scholar [semanticscholar.org]

A Technical Guide to the In Vitro Antioxidant Properties of Allopurinol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its role as a competitive inhibitor of xanthine oxidase. Beyond its urate-lowering effects, a substantial body of in vitro research has illuminated its capacity to function as an antioxidant. This technical guide provides an in-depth examination of the antioxidant properties of this compound demonstrated in in vitro settings. It consolidates quantitative data, details common experimental protocols, and visualizes the key mechanisms and workflows. The evidence underscores a dual antioxidant mechanism: a primary, indirect action via the reduction of reactive oxygen species (ROS) production by inhibiting xanthine oxidase, and a secondary, direct role as a free radical scavenger. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound beyond its established indications.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two principal pathways. The dominant mechanism is indirect, stemming from its well-established function as a xanthine oxidase inhibitor. A secondary, yet significant, mechanism involves the direct scavenging of potent reactive oxygen species.

Inhibition of Xanthine Oxidase-Mediated ROS Production

Xanthine oxidoreductase (XOR) is the rate-limiting enzyme in purine catabolism, converting hypoxanthine to xanthine and subsequently to uric acid.[1][2] During this process, particularly in its oxidase form (XO), the enzyme generates significant amounts of superoxide (O₂•−) and hydrogen peroxide (H₂O₂), which are key contributors to oxidative stress.[1][3]

This compound, a structural analog of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[2][4] By blocking the enzyme's active site, this compound curtails the production of uric acid and, critically, the concurrent generation of ROS.[1][5] Its major metabolite, oxypurinol, is also a potent inhibitor of the enzyme.[6] This reduction in the enzymatic source of free radicals is considered the primary antioxidant mechanism of this compound.[5][7]

Direct Free Radical Scavenging

Beyond enzyme inhibition, this compound and its metabolite oxypurinol have demonstrated direct free radical-scavenging capabilities.[8] Studies have shown that this compound is a potent scavenger of the highly reactive hydroxyl radical (•OH).[6][9][10] The second-order rate constant for the reaction between this compound and •OH is estimated to be approximately 10⁹ M⁻¹s⁻¹.[6] Oxypurinol is an even more effective scavenger of hydroxyl radicals than its parent compound.[6][10] However, this compound's ability to scavenge other radicals, such as singlet oxygen, appears to be negligible.[9][11] Some studies also report that this compound shows minimal direct scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, particularly when compared to classic antioxidants like ascorbic acid.[12]

Quantitative Data on In Vitro Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro models. The data presented below are compiled from multiple studies to facilitate comparison.

Table 1: Free Radical Scavenging Activity

| Assay System | Radical Species | This compound's Effect | Comparator & Effect | Reference(s) |

| Galvanoxyl Radical Assay | Galvanoxyl Radical | Efficient scavenging activity observed in ethanolic solutions. | Less efficient than Vitamin C. | [9][11] |

| Hydroxyl Radical Assay | Hydroxyl Radical (•OH) | Potent scavenger (k₂ ≈ 10⁹ M⁻¹s⁻¹). | Oxypurinol is a better scavenger (k₂ ≈ 4 x 10⁹ M⁻¹s⁻¹). | [6][10] |

| DPPH Radical Scavenging | DPPH Radical | Negligible scavenging activity at concentrations up to 500 μM. | Ascorbic Acid IC₅₀ = 33.16 ± 7.38 μM. | [12] |

| Singlet Oxygen Quenching | Singlet Oxygen (¹O₂) | Interaction and quenching were negligible. | N/A | [9][11] |

Table 2: Inhibition of Lipid Peroxidation

| In Vitro Model | Peroxidation Marker | This compound's Effect | Comparator & Effect | Reference(s) |

| Linoleic Acid Peroxidation | General Peroxidation | ~30% delay in peroxidation. | Vitamin C (~65% inhibition), Vitamin E (~70% inhibition). | [11] |

| Linolenic Acid Peroxidation (LAP) Assay | Malondialdehyde (MDA) | Did not inhibit LAP at concentrations from 10¹ to 10³ μM. | Butylated hydroxytoluene (BHT) showed 80% inhibition at 10¹ μM. | [13] |

| Rabbit Kidney Homogenates (Ischemia/Reperfusion) | Schiff bases, TBA-reactive material, Diene conjugates | Significantly inhibited markers of lipid peroxidation. | N/A | [7][14] |

Table 3: Effects on Cellular Oxidative Stress

| Cell Type | Condition | Measured Parameter | This compound's Effect | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Exposure to sera from hypertensive patients | Mitochondrial ROS, Mitochondrial mass | Partially reversed increases in these markers. | [15][16] |

| Human Erythrocytes (RBCs) | UV-A irradiation in the presence of cinoxacin (phototoxin) | Photohemolysis | Diminished the photohemolytic effect of cinoxacin. | [9][11] |

Detailed Experimental Protocols

The evaluation of this compound's antioxidant properties relies on a set of standardized in vitro assays. The methodologies for key experiments are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for assessing direct radical scavenging.[17]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

-

General Protocol:

-

A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Various concentrations of this compound (and a standard antioxidant like ascorbic acid) are prepared.

-

A fixed volume of the DPPH solution is added to the test and standard solutions.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically ~517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) is often determined from a dose-response curve.[17]

-

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids.

-

Principle: Lipid peroxidation can be initiated in a lipid-rich system (e.g., linoleic acid emulsion or tissue homogenate) using a free radical initiator. The extent of peroxidation is quantified by measuring its byproducts, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex (TBA-Reactive Substances or TBARS) that can be measured spectrophotometrically or fluorometrically.[7][13]

-

General Protocol (using TBARS method):

-

Prepare a substrate solution (e.g., rabbit kidney homogenate).[7]

-

Add various concentrations of this compound or a standard antioxidant to the substrate.

-

Induce peroxidation (e.g., by incubation or addition of an initiator like a ferrous salt).[9]

-

Stop the reaction and add TBA reagent and an acid (e.g., trichloroacetic acid).

-

Heat the mixture (e.g., in a boiling water bath) to facilitate the reaction between MDA and TBA.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 532-553 nm).[7]

-

Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

-

Cellular Oxidative Stress Assay in Endothelial Cells

These assays assess the protective effects of a compound in a biologically relevant system.

-

Principle: Cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are exposed to an oxidative stressor. The protective effect of this compound is determined by measuring intracellular ROS levels or markers of cellular damage.

-

General Protocol:

-

Cell Culture: HUVECs are cultured under standard conditions until they reach the desired confluence.

-

Treatment: Cells are treated with an oxidative stressor. For example, they can be exposed to serum from hypertensive patients, which is known to induce oxidative stress and senescence.[15][16]

-

Co-treatment: A parallel group of cells is treated with the stressor in the presence of this compound. Control groups (untreated and this compound-only) are also maintained.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

-

ROS Measurement: Intracellular ROS levels (e.g., mitochondrial ROS) are measured using fluorescent probes (e.g., MitoSOX Red) and analyzed via flow cytometry or fluorescence microscopy.

-

Analysis: The fluorescence intensity of the treated groups is compared to the control groups to determine if this compound reduced the stress-induced increase in ROS.

-

Conclusion and Future Directions

In vitro studies conclusively demonstrate that this compound possesses significant antioxidant properties that operate through a dual mechanism. Its primary role is the potent inhibition of xanthine oxidase, which effectively suppresses a major enzymatic source of reactive oxygen species. Secondly, this compound and its active metabolite, oxypurinol, can directly scavenge highly damaging free radicals, most notably the hydroxyl radical.

While its direct scavenging activity against certain radicals like DPPH is limited, its combined effect of reducing ROS production and neutralizing specific ROS positions it as a compound of significant interest for conditions characterized by oxidative stress. The data compiled in this guide provide a quantitative basis for these properties and the detailed protocols offer a framework for future research. For drug development professionals, these findings suggest that the therapeutic applications of this compound may extend beyond gout, warranting further investigation into its role in mitigating oxidative damage in cardiovascular, renal, and neurodegenerative diseases. Future in vitro work should focus on dissecting its effects on other specific ROS and exploring its impact on complex intracellular antioxidant signaling pathways.

References

- 1. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and oxypurinol are hydroxyl radical scavengers. – ScienceOpen [scienceopen.com]

- 7. This compound inhibits lipid peroxidation in warm ischaemic and reperfused rabbit kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro studies of the dual properties of this compound anti- and photo-oxidants Mechanisms [scielo.org.co]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. In vitro studies of the dual properties of this compound anti- and photo-oxidants Mechanisms [scielo.org.co]

- 12. herbmedpharmacol.com [herbmedpharmacol.com]

- 13. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Application Notes: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Allopurinol

Introduction

Allopurinol is a structural isomer of hypoxanthine, a natural purine base. It is a widely used medication for managing conditions associated with hyperuricemia, such as gout, kidney stones, and high uric acid levels resulting from chemotherapy.[1][2] The therapeutic action of this compound stems from its ability to inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][3] This inhibition leads to a reduction in uric acid production. This compound is metabolized in the liver to its active metabolite, oxypurinol, which also contributes to the inhibition of xanthine oxidase.[1][4]

Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity, sensitivity, and precision required for this purpose.[5] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in tablet dosage forms, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]

Mechanism of Action of this compound

The diagram below illustrates the mechanism by which this compound reduces uric acid formation.

Caption: this compound inhibits the enzyme xanthine oxidase.

Experimental Protocol

This protocol details a validated isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity or equivalent with UV/VWD/PDA Detector |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[5] |

| Mobile Phase | Acetonitrile : pH 4.6 Acetate Buffer (50:50, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[6] |

| Detection Wavelength | 254 nm[5] |

| Column Temperature | Ambient (e.g., 25 °C) |

| Run Time | Approximately 3-5 minutes |

2. Reagents and Chemicals

-

This compound Reference Standard (USP grade or equivalent)

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (Analytical grade)

-

Orthophosphoric Acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

This compound tablets (Sample)

3. Solution Preparation

-

pH 4.6 Acetate Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 4.6 using orthophosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared pH 4.6 buffer in a 50:50 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[5]

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]

-

Calibration Curve Standards (2.5 - 15 µg/mL): Perform serial dilutions of the Standard Stock Solution with the mobile phase to obtain a series of at least five standard solutions with concentrations ranging from 2.5 µg/mL to 15 µg/mL.[6]

4. Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 10 this compound tablets.[6]

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[6]

-

Pipette 1.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.

5. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the 10 µg/mL standard solution five or six times and evaluate the following parameters.

Table 2: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | Not more than 2.0[7] |

| Theoretical Plates (N) | Not less than 2000[7] |

| % RSD of Peak Areas | Not more than 2.0%[7] |

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][7]

Table 3: Summary of Method Validation Data

| Validation Parameter | Specification / Acceptance Criteria | Typical Result |

| Specificity / Selectivity | No interference from excipients at the retention time of this compound.[6] | The method is selective for this compound. |

| Linearity | ||

| Range | 2.5 - 15 µg/mL[6] | 2.5 - 15 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998[6] | ≥ 0.9988 |

| Accuracy (% Recovery) | 90% - 110%[6] | 99.01% - 100.83% |

| Precision (% RSD) | ||

| Intra-day (Repeatability) | ≤ 2.0%[6] | < 2.0% |

| Inter-day (Intermediate Precision) | ≤ 2.0%[6] | < 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.36 µg/mL[6] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 4.09 µg/mL[6] |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | The method is robust. |

Workflow and Validation Logic Diagrams

HPLC Method Development and Analysis Workflow

The workflow for developing and implementing the HPLC method is outlined below.

Caption: Workflow for HPLC method development and routine analysis.

Relationship of Key HPLC Validation Parameters

The logical hierarchy and relationship between fundamental validation parameters are crucial for establishing a reliable analytical method.

Caption: Logical relationship of key HPLC validation parameters.

References

Application Note & Protocol: A Stability-Indicating HPLC Method for Allopurinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. To ensure its efficacy and safety, it is crucial to monitor its stability and identify any potential degradation products that may form during storage or manufacturing. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This method is essential for assessing the stability of drug substances and drug products under various environmental conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

This protocol outlines the chromatographic conditions, procedures for forced degradation studies, and method validation parameters based on established scientific literature.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products. The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18 column) and a polar mobile phase. Forced degradation studies are performed to demonstrate the specificity of the method in separating the parent drug from any degradants formed under various stress conditions.

Materials and Reagents

-

This compound reference standard

-

This compound tablets or bulk drug substance

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Dipotassium phosphate (analytical grade)

-

Ammonium acetate (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

-

Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following chromatographic conditions have been found to be effective for the analysis of this compound and its degradation products.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (e.g., ODS, 250 x 4.6 mm, 5 µm)[3] | C8 (e.g., Zorbax SB, 50mm x 4.6mm, 1.8µm)[4] | C18 (e.g., Waters spherisorb ODS1, 250 mm × 4.6 mm, 5 μ)[5][6] |

| Mobile Phase | 0.1 M Dipotassium phosphate buffer (pH 3.5) and Acetonitrile (55:45 v/v)[3] | Gradient elution with 0.025M Potassium dihydrogen phosphate buffer (pH 2.5) and Methanol[4] | Isocratic elution with Methanol, Acetonitrile, and Water (60:25:15 v/v/v)[6] |

| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[4] | 0.9 mL/min[5][6] |

| Detection Wavelength | 254 nm[3] | 230 nm[4] | 246 nm[5][6] |

| Column Temperature | Ambient | 25°C[4] | 50°C[5][6] |

| Injection Volume | 20 µL | 5 µL[4] | 20 µL |

| Run Time | 10 min | 10 min[4] | 10 min |

Experimental Protocols

Preparation of Solutions

5.1.1. Diluent Preparation: A mixture of the mobile phase buffer and organic modifier in a suitable ratio (e.g., 80:20 v/v of buffer and acetonitrile) can be used as a diluent.[4]

5.1.2. Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[4]

5.1.3. Sample Solution Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the this compound solution to various stress conditions to induce degradation.

Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies of this compound.

5.2.1. Acid Hydrolysis: To 5 mL of the this compound stock solution, add 1 mL of 1 M hydrochloric acid. Heat the solution in a water bath at 90°C for 1 hour.[7] After cooling to room temperature, neutralize the solution with 1 M sodium hydroxide and dilute to a suitable volume with the mobile phase.

5.2.2. Base Hydrolysis: To 5 mL of the this compound stock solution, add 1 mL of 1 M sodium hydroxide. Heat the solution in a water bath at 90°C for 1 hour.[7] After cooling, neutralize the solution with 1 M hydrochloric acid and dilute to a suitable volume with the mobile phase.

5.2.3. Oxidative Degradation: To 5 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable volume with the mobile phase.

5.2.4. Thermal Degradation: Expose the solid this compound powder to a temperature of 90°C in a hot air oven for 48 hours.[7] After the specified time, dissolve an appropriate amount of the powder in the mobile phase to obtain the desired concentration.

5.2.5. Photolytic Degradation: Expose the solid this compound powder to UV light at 254 nm for 16 hours.[7] Following exposure, dissolve an appropriate amount of the powder in the mobile phase to obtain the desired concentration.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The key validation parameters are summarized below.

Workflow for HPLC Method Validation:

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo, this compound standard, and stressed samples. | No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity of this compound should be demonstrated. |

| Linearity | Analyze a series of at least five concentrations of this compound (e.g., 20-100 µg/mL).[8] | Correlation coefficient (r²) ≥ 0.999. |

| Range | The range is established based on the linearity study. | The range for which the method is linear, accurate, and precise. |

| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).[8] | Mean recovery should be within 98-102%. |

| Precision | Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[10] | The lowest concentration of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantification (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[10] | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |

| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in the parameters. System suitability parameters should be met. |

Data Presentation

The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Treatment | % Degradation of this compound | Observations |

| Acid Hydrolysis | 1 M HCl, 90°C, 1h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |

| Base Hydrolysis | 1 M NaOH, 90°C, 1h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |

| Oxidative Degradation | 30% H₂O₂, RT, 24h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |

| Thermal Degradation | 90°C, 48h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |

| Photolytic Degradation | UV light (254 nm), 16h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |

Table 4: Summary of Method Validation Results

| Validation Parameter | Result |

| Specificity | [e.g., No interference observed, Peak purity > 990] |

| Linearity (r²) | [e.g., 0.9995] |

| Range (µg/mL) | [e.g., 20 - 100] |

| Accuracy (% Recovery) | [e.g., 99.5% - 101.2%] |

| Precision (RSD %) | Repeatability: [e.g., 0.8%]Intermediate: [e.g., 1.2%] |

| LOD (µg/mL) | [e.g., 0.1] |

| LOQ (µg/mL) | [e.g., 0.3] |

| Robustness | [e.g., The method is robust for minor changes in flow rate and mobile phase composition.] |

Conclusion

The described HPLC method is specific, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. This stability-indicating method can be effectively used for the routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations, ensuring the delivery of a safe and effective product to patients.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. ijpbs.net [ijpbs.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. hmrlabs.com [hmrlabs.com]

- 10. ijpsonline.com [ijpsonline.com]

Application Note: Quantification of Allopurinol in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of allopurinol in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The procedure has been compiled and adapted from various validated methods.[1][2][3][4][5]

Introduction

This compound is a widely prescribed medication for the management of hyperuricemia and gout.[1][6] It acts as a structural isomer of hypoxanthine and functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[6][7][8][9] By blocking this pathway, this compound effectively reduces the production of uric acid, thereby preventing the formation of urate crystals in joints and kidneys.[6] Accurate and reliable quantification of this compound in biological matrices is crucial for assessing treatment efficacy and for pharmacokinetic evaluations. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[10]

Mechanism of Action: this compound

References

- 1. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Gout Prevention, Mechanism, and Interactions [mindmapai.app]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | PPTX [slideshare.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Allopurinol Administration in a Mouse Model of Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing a mouse model of hyperuricemia and for the administration of allopurinol to study its therapeutic effects. The included data and visualizations offer a comprehensive overview of the expected outcomes and underlying mechanisms.

Introduction